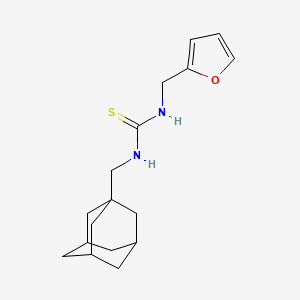
5-(4-isobutoxybenzyl)-2-mercapto-6-methyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isobutoxybenzyl)-2-mercapto-6-methyl-4-pyrimidinol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as IBMP and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of IBMP is not fully understood. However, it has been proposed that IBMP inhibits the activity of enzymes involved in the biosynthesis of nucleotides. This leads to a decrease in the synthesis of DNA and RNA, which is essential for the growth and proliferation of cancer cells. IBMP has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are responsible for oxidative stress.
Biochemical and Physiological Effects:
IBMP has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in the brain, and protect neurons from oxidative stress. IBMP has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of IBMP for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. IBMP has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
One of the limitations of IBMP for lab experiments is its multi-step synthesis process. This makes it difficult and time-consuming to obtain pure samples of IBMP. Additionally, the mechanism of action of IBMP is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the research on IBMP. One area of research is to further understand its mechanism of action. This will help in the design of experiments to study its effects and potential applications.
Another area of research is to study the potential use of IBMP in combination therapy with chemotherapy drugs. This will help in the development of more effective cancer treatments.
IBMP has also been studied for its potential use in the treatment of neurodegenerative diseases. Future research can focus on understanding its effects on different types of neurons and its potential use in the treatment of specific neurodegenerative diseases.
Conclusion:
In conclusion, 5-(4-isobutoxybenzyl)-2-mercapto-6-methyl-4-pyrimidinol is a chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress makes it a promising candidate for cancer and neurodegenerative disease treatments. Further research is needed to understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of IBMP involves the reaction of 4-isobutoxybenzaldehyde with thiourea in the presence of a base. This reaction leads to the formation of 5-(4-isobutoxybenzyl)-2-thioxo-6-methylpyrimidin-4-ol, which is then treated with a reducing agent to obtain IBMP. The synthesis of IBMP is a multi-step process and requires careful handling of the reagents to ensure the purity of the final product.
Applications De Recherche Scientifique
IBMP has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. IBMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
IBMP has also been studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain. This makes IBMP a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10(2)9-20-13-6-4-12(5-7-13)8-14-11(3)17-16(21)18-15(14)19/h4-7,10H,8-9H2,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIGGPVNBZGRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isobutoxybenzyl)-2-mercapto-6-methyl-4-pyrimidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)

![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)

![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)

![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)


![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
